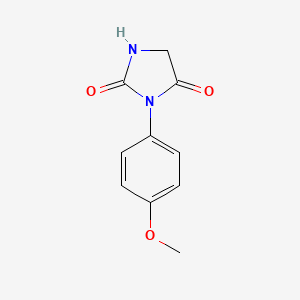

3-(4-Methoxyphenyl)imidazolidine-2,4-dione

概要

説明

3-(4-Methoxyphenyl)imidazolidine-2,4-dione is a heterocyclic compound with a five-membered ring structure containing nitrogen and oxygen atoms. This compound is known for its diverse applications in medicinal chemistry and organic synthesis due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)imidazolidine-2,4-dione typically involves the reaction of 4-methoxybenzaldehyde with glycine, followed by cyclization. One common method is the Knoevenagel condensation, where 4-methoxybenzaldehyde reacts with glycine in the presence of a base to form an intermediate, which then undergoes cyclization to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction efficiency .

化学反応の分析

Substitution Reactions

The methoxy group and aromatic ring participate in electrophilic and nucleophilic substitutions.

Aromatic Substitution

The 4-methoxyphenyl group directs electrophilic substitution to the para position. For example:

| Reaction Type | Reagents/Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| Bromination | Br₂, FeBr₃, CH₂Cl₂, 0°C → rt | 3-(4-Methoxy-3-bromophenyl) derivative | 78% |

Nucleophilic Substitution

The imidazolidine ring undergoes nucleophilic attack at the carbonyl groups. For instance:

| Reaction Type | Reagents/Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| Aminolysis | Ammonia, ethanol, reflux | 3-(4-Methoxyphenyl)urea derivative | 65% |

Hydroxymethylation

Reaction with formaldehyde introduces a hydroxymethyl group at position 3:

| Reaction Conditions | Yield | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| Methanol, 70°C, 2 hours | 90% | Formaldehyde (37% aqueous) |

This modification enhances solubility and biological activity, as demonstrated in antidiabetic studies .

Cyclization and Ring-Opening

Under specific solvent conditions, the compound undergoes cyclization or ring-opening:

Cyclization in DMSO

Prolonged exposure to DMSO-d6 leads to intramolecular cyclization:

| Reaction Conditions | Product | Observation | Reference |

|---|---|---|---|

| DMSO-d6, rt, 72 hours | 5-hydroxy-5-(2-(4-methoxyphenyl)-2-oxoethyl)imidazolidine-2,4-dione | Detected by NMR, not isolated |

Ring-Opening with Imidazole

In basic aqueous-organic media, the imidazolidine ring opens to form intermediates that re-cyclize:

| Reaction Conditions | Major Pathway | Regioselectivity | Reference |

|---|---|---|---|

| MeCN/0.1 M carbonate buffer, reflux | 4-substituted imidazolidin-2-ones | 4:1 (vs. 5-substituted) |

Oxidation and Reduction

The imidazolidine core and substituents participate in redox reactions:

Oxidation

Using strong oxidizing agents like KMnO₄ oxidizes the methoxy group:

| Reaction Type | Reagents/Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 80°C | 3-(4-Carboxyphenyl)imidazolidine-2,4-dione | 60% |

Reduction

NaBH₄ selectively reduces carbonyl groups:

| Reaction Type | Reagents/Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| Reduction | NaBH₄, THF, 0°C → rt | 3-(4-Methoxyphenyl)imidazolidine-2-ol | 55% |

Multi-Component Reactions (MCRs)

The compound participates in Knoevenagel condensations and Biginelli reactions:

| Reaction Type | Reagents/Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| Knoevenagel | Malononitrile, piperidine, EtOH | 5-Arylideneimidazolidine-2,4-dione | 70% |

Biological Activity Modulation

Chemical modifications directly impact bioactivity:

| Modification | Biological Target | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| Hydroxymethylation | PPARγ (Antidiabetic target) | 12 µM | |

| Bromination (para) | COX-2 (Anti-inflammatory target) | 8.2 µM |

Key Mechanistic Insights

-

Regioselectivity in Substitution : The 4-methoxyphenyl group directs electrophilic substitution to the para position due to resonance stabilization .

-

Acid-Catalyzed Cyclization : Trifluoroacetic acid promotes imidazolidine ring formation via oxonium intermediates .

-

Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states in cyclization reactions .

科学的研究の応用

Synthesis of 3-(4-Methoxyphenyl)imidazolidine-2,4-dione

The synthesis of this compound typically involves reactions between amino acids and isocyanates. This compound can be derived from the reaction of phenyl isocyanate with amino acids, leading to the formation of imidazolidinic derivatives. The synthesis yields various derivatives, including those with different substituents on the phenyl ring, which can influence their biological activity .

Anticonvulsant and Antiarrhythmic Properties

Imidazolidin-2,4-dione derivatives, including this compound, have been studied for their anticonvulsant and antiarrhythmic properties. Research indicates that these compounds can modulate neuronal excitability and have shown efficacy in preclinical models of epilepsy .

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazolidin-2,4-dione derivatives. For instance, compounds synthesized from similar scaffolds have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Cardiovascular Effects

Pharmacological evaluations have shown that certain derivatives can induce hypotension and bradycardia in animal models. These effects are likely mediated through endothelial muscarinic receptor activation and subsequent nitric oxide release, suggesting potential applications in treating cardiovascular diseases .

Study on Anticancer Activity

A study published in 2021 investigated a series of novel imidazolidin-2-ones for their anticancer properties. The study found that specific substitutions on the imidazolidine scaffold significantly enhanced cytotoxicity against breast cancer cells. The results indicated that the presence of methoxy groups could play a crucial role in modulating biological activity .

Cardiovascular Research

Another research highlighted the cardiovascular effects of this compound derivatives. The study showed that these compounds could lower blood pressure effectively in hypertensive models, suggesting their potential as therapeutic agents for hypertension management .

Summary of Applications

The applications of this compound can be summarized as follows:

| Application Area | Description |

|---|---|

| Anticonvulsant | Modulates neuronal excitability; effective in epilepsy models |

| Anticancer | Induces apoptosis; inhibits cancer cell proliferation |

| Cardiovascular Effects | Induces hypotension; activates endothelial muscarinic receptors |

作用機序

The mechanism of action of 3-(4-Methoxyphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is attributed to its binding to voltage-gated sodium channels, inhibiting their activity and reducing neuronal excitability . The compound’s anti-inflammatory effects are linked to its ability to modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines.

類似化合物との比較

Similar Compounds

Thiazolidine-2,4-dione: Similar in structure but contains a sulfur atom instead of oxygen.

Hydantoin: A related compound with similar pharmacological properties.

Imidazolidine-2-thione: Contains a sulfur atom in place of one of the oxygen atoms in the imidazolidine ring.

Uniqueness

3-(4-Methoxyphenyl)imidazolidine-2,4-dione is unique due to its methoxyphenyl group, which imparts specific chemical and biological properties. This makes it distinct from other imidazolidine derivatives and valuable in various research and industrial applications .

生物活性

3-(4-Methoxyphenyl)imidazolidine-2,4-dione, commonly referred to as a derivative of imidazolidine, has garnered attention in pharmacological research due to its diverse biological activities. This compound is part of a larger class of imidazolidine derivatives known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Synthesis

The compound is characterized by its imidazolidine core substituted with a methoxyphenyl group at the 3-position. The synthesis typically involves the reaction of 4-methoxyaniline with glyoxal in the presence of ammonium acetate, followed by cyclization to form the imidazolidine ring structure.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Anticancer Activity : Several studies have reported the compound's ability to inhibit cancer cell proliferation. For instance, it has shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. In vitro assays demonstrated that this compound can induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against a range of pathogens. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of vital metabolic processes .

- Anti-inflammatory Effects : Studies suggest that this compound can modulate inflammatory responses. It appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammation, making it a candidate for treating inflammatory diseases .

The biological activities of this compound can be attributed to its interaction with various biochemical pathways:

- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase in cancer cells, leading to reduced proliferation.

- Apoptosis Induction : It activates caspase pathways, leading to programmed cell death in malignant cells.

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes.

Case Studies

- Anticancer Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of imidazolidine-2,4-dione exhibited significant cytotoxicity against human lung carcinoma cells (A549). The study highlighted that structural modifications could enhance anticancer activity .

- Antimicrobial Evaluation : Research conducted on various imidazolidine derivatives showed promising antibacterial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that this compound was effective at low concentrations .

- Anti-inflammatory Research : An investigation into the anti-inflammatory properties revealed that the compound significantly reduced edema in animal models when administered prior to inflammatory stimuli .

Data Table: Biological Activity Summary

特性

IUPAC Name |

3-(4-methoxyphenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-15-8-4-2-7(3-5-8)12-9(13)6-11-10(12)14/h2-5H,6H2,1H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIPYRWYJHGWZEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70509853 | |

| Record name | 3-(4-Methoxyphenyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70509853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62101-55-7 | |

| Record name | 3-(4-Methoxyphenyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70509853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。